molecular formula C15H25NO3 B2443018 2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1902937-17-0

2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2443018
CAS No.: 1902937-17-0
M. Wt: 267.369
InChI Key: LCJNQRCFYVYJPT-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclopentyl group and an octahydrobenzo[b][1,4]dioxin moiety, making it structurally unique and potentially useful in diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of cyclopentylamine with octahydrobenzo[b][1,4]dioxin-6-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the cyclopentyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of N-alkylated derivatives or substituted cyclopentyl compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetamide: Shares the benzodioxin moiety but lacks the cyclopentyl group.

    2-(Cyclopentylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide: Contains a cyclopentylthio group instead of the cyclopentyl group.

Uniqueness

2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c17-15(9-11-3-1-2-4-11)16-12-5-6-13-14(10-12)19-8-7-18-13/h11-14H,1-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJNQRCFYVYJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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